2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride - 1361116-69-9

2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

Catalog Number: EVT-1704100
CAS Number: 1361116-69-9
Molecular Formula: C13H16Cl2N4O
Molecular Weight: 315.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-(6-(4-(2-(Pyridin-4-yl)vinyl)phenoxy)pyrimidin-4-yl)morpholine

Compound Description: (E)-4-(6-(4-(2-(Pyridin-4-yl)vinyl)phenoxy)pyrimidin-4-yl)morpholine is a pyrimidine derivative whose crystal structure has been determined. []

Relevance: This compound shares a core pyrimidine ring structure with "2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride". Both compounds also feature a pyridine ring, although their connections and substitutions on the pyrimidine ring differ. [] The shared pyrimidine and pyridine moieties make these compounds structurally related. [https://www.semanticscholar.org/paper/cbb45b920c553c2f7266b4c28ddc1c1638936e4b]

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

Compound Description: PF-04447943 is a selective phosphodiesterase 9A (PDE9A) inhibitor. It has shown procognitive activity in rodent models and potential for treating cognitive disorders. []

Relevance: Although structurally more complex, PF-04447943 contains a pyrimidine ring linked to a pyrrolidine moiety, similar to the target compound "2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride". This structural similarity, along with the presence of other heterocyclic rings, places them in a related class of pyrimidine-based pharmaceuticals. [] [https://www.semanticscholar.org/paper/5b0a63b79b7e20d4550f1489da3a924d13f85ad3]

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. It has been shown to relax rat mesenteric artery through both cGMP-dependent and -independent mechanisms. []

Relevance: BAY 41-2272 and the target compound "2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride" both contain a central pyrimidine ring substituted with a pyridine ring. The presence of additional heterocyclic structures and specific substitutions distinguishes them but maintains a fundamental structural relationship. [] [https://www.semanticscholar.org/paper/b7b187e90f63bdc9d57920f97ef6e32e12c1f52b]

3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)

Compound Description: YC-1, like BAY 41-2272, is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. It also relaxes rat mesenteric arteries through similar mechanisms. []

Relevance: Although YC-1 lacks a pyrimidine ring, its pharmacological action as a nitric oxide-independent soluble guanylyl cyclase (sGC) stimulator is shared with BAY 41-2272, which is structurally related to the target compound "2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride". This shared biological activity, in the context of related structures, suggests a broader class of compounds potentially affecting similar pathways. [] [https://www.semanticscholar.org/paper/b7b187e90f63bdc9d57920f97ef6e32e12c1f52b]

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine

Compound Description: This compound is a ligand used to form a copper(II) complex, [CuLCl2], which has been characterized for its structure and electronic spectroscopy. []

Relevance: This compound shares the core pyrimidine-pyridine structure with "2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride". The substitutions on the pyrimidine differ, with a pyrazole ring in this compound and a pyrrolidine in the target compound, indicating a potential class of pyrimidine-pyridine compounds with varied substitutions. [] [https://www.semanticscholar.org/paper/36d78a502dcf478fc306a5908a514f9537b85cdd]

(E)-4-(2-(2-(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM-042)

Compound Description: PDM-042 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. It shows excellent brain penetration and exhibits potential for treating schizophrenia. []

Relevance: PDM-042 possesses a pyrimidine ring substituted with a pyrrolidine group, a structural feature also present in "2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride". The presence of a triazolopyrazine moiety in PDM-042 and a pyridine ring in the target compound highlights potential variations within a class of pyrimidine-based compounds with various heterocyclic substitutions. [] [https://www.semanticscholar.org/paper/0546b161e62dae4ce725e871c8a3df03bad3211e]

3-((6-(4-acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid (N43)

Compound Description: N43 is a covalent inhibitor targeting a noncatalytic cysteine (Cys481) near the active site of KDM5 histone H3 lysine 4 demethylases. It has been studied for its potential as a selective KDM5 inhibitor. []

Relevance: N43 and "2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride" share a pyrimidine ring core, both substituted with a pyridine ring. The different substitutions and the presence of a diazepane ring in N43 suggest variations within a class of pyrimidine-pyridine compounds that could target different biological pathways. [] [https://www.semanticscholar.org/paper/f7c61bb39c229eb1a1458904c0f3a9de9d9fa993]

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide exhibiting excellent activity against various fungal pathogens. []

Relevance: HNPC-A9229 and "2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride" both belong to the pyrimidin-4-amine class of compounds. While HNPC-A9229 incorporates a pyridin-2-yloxy group and a difluoromethyl substitution, the target compound features a direct pyridine ring attachment and a pyrrolidine substitution. This structural comparison highlights the diversity within the pyrimidin-4-amine class and their potential for diverse biological activities. [] [https://www.semanticscholar.org/paper/a773a9b6ae1f389a2c62272bdb58e215c4566f02]

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety. It has been synthesized and characterized using various spectroscopic techniques. []

Relevance: While this compound doesn't contain a pyridine ring directly attached to the pyrimidine core like "2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride", both compounds demonstrate the versatility of pyrimidine as a central scaffold for building complex heterocyclic structures. The presence of a thienopyrimidine ring in this compound further highlights the structural diversity possible within pyrimidine derivatives. [] [https://www.semanticscholar.org/paper/3def0fca88941b6557ffc6b9c7987f797a463d7c]

4-(1-Alkylindol-3-yl)-6-(substituted phenyl) pyrimidin-2-ol derivatives

Compound Description: This series of indole-pyrimidine derivatives were synthesized and screened for antimicrobial and antioxidant activities. Certain derivatives showed promising results, indicating their potential as therapeutic agents. []

Relevance: These derivatives, like "2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride", demonstrate the potential of combining pyrimidine with another heterocyclic ring (indole in this case) to create bioactive molecules. This highlights the broader class of pyrimidine-based compounds with potential for diverse pharmacological applications. [] [https://www.semanticscholar.org/paper/997f793d21e6da3f08e854e88834bc208acf2ede]

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This compound is a highly selective PDE10A inhibitor with potential therapeutic use for psychosis diseases like schizophrenia. []

Relevance: This compound and "2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride" share a pyrimidine ring substituted with a pyrrolidine moiety. The presence of a quinoxaline ring in this compound and a pyridine ring in the target compound suggests potential variations within a class of pyrimidine-based compounds with diverse heterocyclic substitutions and potentially different biological targets. [] [https://www.semanticscholar.org/paper/dbcff1f2f9b426656fa60025820da10d7f92e992]

4-Methylene-[3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide

Compound Description: This compound is a pyrimidine derivative for which various salt forms have been synthesized and patented. []

Relevance: Similar to "2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride", this compound features a pyrimidine ring directly linked to a pyridine ring. The presence of additional imidazole and benzamide moieties in this compound highlights the potential for creating structurally diverse and potentially bioactive molecules using the pyrimidine-pyridine core. [] [https://www.semanticscholar.org/paper/996f6cf19e98b86ff58fdff9dc29bf41f004cd93]

Properties

CAS Number

1361116-69-9

Product Name

2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

IUPAC Name

2-pyridin-4-yl-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride

Molecular Formula

C13H16Cl2N4O

Molecular Weight

315.2 g/mol

InChI

InChI=1S/C13H14N4O.2ClH/c18-12-7-11(10-3-6-15-8-10)16-13(17-12)9-1-4-14-5-2-9;;/h1-2,4-5,7,10,15H,3,6,8H2,(H,16,17,18);2*1H

InChI Key

FGXHRQLMBSGGGP-UHFFFAOYSA-N

SMILES

C1CNCC1C2=CC(=O)NC(=N2)C3=CC=NC=C3.Cl.Cl

Canonical SMILES

C1CNCC1C2=CC(=O)NC(=N2)C3=CC=NC=C3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.